

Application Notes and Protocols for Long-Term Stability Testing with Irganox 1076

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Cat. No.:	B107695

[Get Quote](#)

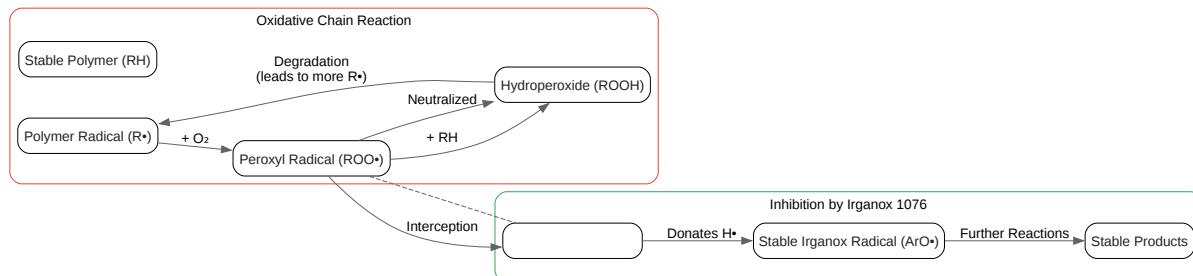
Introduction: The Critical Role of Long-Term Stability in Material and Product Integrity

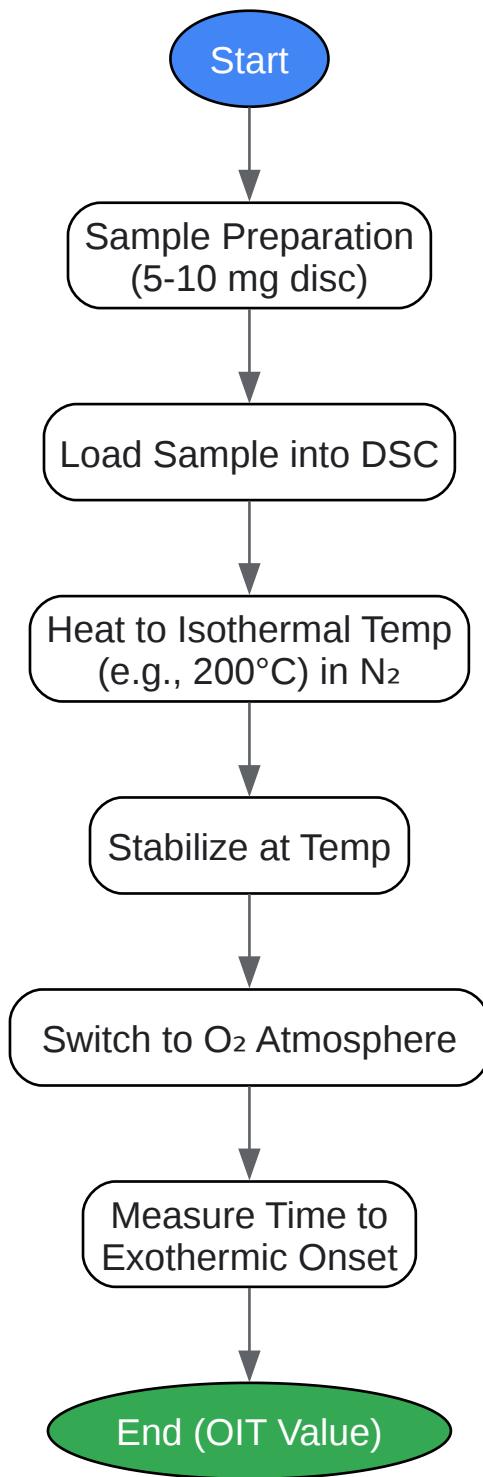
In the realms of pharmaceuticals, medical devices, and advanced polymer applications, long-term stability is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and regulatory compliance. The degradation of materials over time, accelerated by environmental factors such as heat, light, and oxygen, can lead to a catastrophic loss of performance, the generation of harmful impurities, and ultimately, product failure. Oxidative degradation is a primary antagonist in this narrative, a relentless process initiated by highly reactive free radicals that compromise the chemical and physical integrity of the host material.

[1]

This application note serves as a comprehensive guide to designing and executing robust long-term stability studies, with a particular focus on the use of Irganox 1076, a high-performance hindered phenolic antioxidant. We will delve into the mechanistic underpinnings of its protective action, provide detailed protocols for its application and evaluation, and offer insights into the interpretation of stability data. This guide is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the longevity and reliability of their products.

Understanding Irganox 1076: A Keystone in Oxidative Stabilization


Irganox 1076, chemically known as octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a sterically hindered phenolic antioxidant renowned for its efficacy in protecting organic substrates against thermo-oxidative degradation.^{[2][3]} Its molecular structure is the key to its function. The "hindered" nature, conferred by the bulky tert-butyl groups adjacent to the hydroxyl group on the phenol ring, enhances its stability and antioxidant efficiency.^[4]


Key Attributes of Irganox 1076:

- High Molecular Weight (531 g/mol): This contributes to its low volatility and high resistance to extraction, ensuring it remains within the polymer matrix during high-temperature processing and throughout the product's service life.^{[3][5]}
- Excellent Compatibility: Irganox 1076 is compatible with a wide array of polymers, including polyolefins (polyethylene, polypropylene), styrenic copolymers, polyurethanes, and elastomers, making it a versatile choice for numerous applications.^{[2][5]}
- Non-discoloring and Odorless: These properties are crucial for applications where aesthetics and sensory characteristics are important, such as in consumer goods and pharmaceutical packaging.^[3]
- Thermal Stability: It provides exceptional stability during processing and long-term thermal protection to the polymer, maintaining the physical properties and extending the service life of the material.^{[5][6]}

Mechanism of Action: The Free Radical Scavenging Cascade

The primary role of Irganox 1076 is to interrupt the free-radical chain reaction of oxidation. This is achieved through the donation of a hydrogen atom from its phenolic hydroxyl group to a reactive free radical (e.g., a peroxy radical, $\text{ROO}\cdot$). This action neutralizes the free radical, preventing it from propagating the degradation cascade, and in the process, the Irganox 1076 molecule is converted into a stable, less reactive phenoxy radical.^[5]

[Click to download full resolution via product page](#)

Figure 2: Workflow for Oxidative Induction Time (OIT) testing.

Monitoring Physical and Chemical Properties

Long-term stability is ultimately assessed by the retention of critical material properties.

- Mechanical Properties:
 - Tensile Testing (ASTM D638): Measure changes in tensile strength, elongation at break, and modulus. Oxidative degradation typically leads to embrittlement, resulting in a decrease in tensile strength and elongation.
- Chemical and Structural Analysis:
 - Fourier Transform Infrared (FTIR) Spectroscopy: Monitor the formation of carbonyl groups (C=O) as an indicator of oxidation.
 - Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Track changes in molecular weight and molecular weight distribution. Chain scission will lead to a decrease in average molecular weight, while cross-linking can cause an increase.
- Visual and Aesthetic Properties:
 - Colorimetry: Quantify changes in color, such as yellowing, which is a common sign of degradation.
 - Gloss Measurement: Assess changes in surface gloss.

Quantification of Irganox 1076 and its Degradation Products

It is crucial to monitor the concentration of the antioxidant and to identify any potential degradation products.

- High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying the amount of Irganox 1076 remaining in the material over time.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile and semi-volatile degradation products of both the polymer and the antioxidant. Studies have shown that during thermal aging, Irganox 1076 can form degradation products such as quinone methide and cinnamate species. [7]

Data Presentation and Interpretation

The results of a long-term stability study should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Example Data from an Accelerated Aging Study of Polypropylene at 85°C

Time (weeks)	OIT (minutes at 200°C)	Tensile Strength at Break (MPa)	Elongation at Break (%)	Yellowness Index	Irganox 1076 Content (%)
Unstabilized					
0	5	35	400	2	0
4	<1	20	50	15	0
8	<1	10	10	30	0
Stabilized with 0.2% Irganox 1076					
0	45	35	400	2	0.20
4	30	34	350	4	0.15
8	15	32	250	8	0.10

Regulatory Considerations: Extractables and Leachables

For pharmaceutical and medical device applications, the potential for additives like Irganox 1076 to migrate out of the material and into the drug product (leachables) is a significant regulatory concern. [8] Comprehensive extractables and leachables studies are required to identify and quantify these migrants and to assess their toxicological risk. Irganox 1076 is approved in many countries for use in food contact applications, which provides a foundation for its safety assessment. [9]

Conclusion: Ensuring Product Longevity through Rigorous Stability Testing

The long-term stability of materials is a critical determinant of product safety, efficacy, and performance. Irganox 1076 has proven to be a highly effective tool in the fight against oxidative degradation. By implementing a comprehensive stability testing program that combines accelerated and real-time aging with a suite of robust analytical techniques, researchers and developers can gain a thorough understanding of their material's behavior over time, predict its service life, and ensure it meets the stringent requirements of its intended application. The protocols and insights provided in this application note serve as a guide to achieving these goals, ultimately leading to the development of safer, more reliable, and longer-lasting products.

References

- Welit Chemicals. (2024, January 5). Irganox 1076 Antioxidant: Your Complete Guide in 2024. Retrieved from a relevant chemical supplier website.
- investigating the migration and bloom of antioxidant in finished products. (2025, May 22).
- ASTM D3045 - 92(2010)
- Benchchem. The Core Mechanism of Hindered Phenolic Antioxidants: An In-depth Technical Guide to Irganox 1010.
- BASF. (2019, July). Technical Data Sheet: Irganox® 1076.
- Request PDF. Thermal ageing of a silane-crosslinked polyethylene stabilised with an excess of Irganox 1076.
- ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM Intern
- ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products.
- BASF. (2023, January 4).
- Stabilisation of polypropylene using polymer-bound antioxidants - Aston Research Explorer.
- ONdrugDelivery. (2021, May 28). COMPARATIVE EXTRACTABLE STUDIES FOR INJECTABLES AND MEDICAL DEVICES ALIGNED WITH USP AND ISO 10993 GUIDELINES.
- Polivinil Plastik. IRGANOX 1076.
- DiVA portal. (2006, March 29).
- BASF. (2019, July). Irganox® 1076.
- Intertek. Extractables and Leachables Testing.
- BASF. Irganox 1076.

- GRI GM13 ASTM D3895 & D5885 Oxidative Induction Time of HDPE Geomembranes. (2018, August 3).
- ABG Geosynthetics. DURABILITY: Antioxidants (AO); HPOIT v OIT test methods for PE.
- PubMed. Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3)
- MATEC Web of Conferences. Rapid Determination of Antioxidant Irganox 1076 in Polyethylene.
- ResearchGate. (2025, August 7). Experimental and theoretical study of LDPE versus different concentrations of Irganox 1076 and different thickness.
- ResearchGate. (2016, August 26). Assessing safety of extractables from materials and leachables in pharmaceuticals and biologics - Current challenges and approach.
- Waters.
- OECD Existing Chemicals D
- Scribd. Astm d3895-14 (Oit STD) | PDF.
- Measurlabs.
- Impact Analytical.
- Stabilization Technologies. (2019, May 30).
- Scribd. Irganox 1076 | PDF | Polymers | Plastic.
- PMC - NIH. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
- Aston Publications Explorer. Graftable Antioxidant For Peroxide Crosslinked Polyethylene.
- Google Patents. EP0457441A2 - Process for compounding a polymer with an antioxidant.
- Scribd. How To Optimize OIT Tests?: Thermal Analysis | PDF | Differential Scanning Calorimetry | Building Engineering.
- ResearchGate. Chemical structure of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- ECHA. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
- MDPI. (2023, May 3). The Effect of Stereoregularity and Adding Irganox 1076 on the Physical Aging Behavior of Poly(1-trimethylsilyl-1-propyne).
- ASTM. (2023, August 21). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
- POLYETHYLENE (Stabiliz
- Scribd. Irganox 1076 | PDF | Polymers | Plastic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scribd.com [scribd.com]
- 2. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 3. amazontele.com [amazontele.com]
- 4. researchgate.net [researchgate.net]
- 5. welltchemicals.com [welltchemicals.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Extractables and Leachables Testing [intertek.com]
- 9. Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Long-Term Stability Testing with Irganox 1076]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107695#long-term-stability-testing-with-irganox-1076>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com